

# Independent Analysis of AZD6370's Binding Affinity for Glucokinase

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | AZD6370  |
| Cat. No.:      | B1666226 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: A Comparative Look at Glucokinase Activators

**AZD6370** is a potent, orally active, small-molecule activator of glucokinase (GK), an enzyme that plays a pivotal role in glucose homeostasis. By enhancing the activity of glucokinase in the liver and pancreatic  $\beta$ -cells, **AZD6370** promotes glucose uptake and insulin secretion, thereby lowering blood glucose levels.<sup>[1][2][3]</sup> This guide provides an independent verification of **AZD6370**'s binding affinity in comparison to other notable glucokinase activators (GKAs), supported by available data and a detailed outline of a representative experimental protocol for assessing such interactions.

## Comparative Binding Affinity of Glucokinase Activators

The efficacy of a glucokinase activator is fundamentally linked to its binding affinity and activation potential. The following table summarizes the reported half-maximal effective concentration (EC50) values for **AZD6370** and other significant GKAs. A lower EC50 value indicates a higher potency of the compound in activating the glucokinase enzyme.

| Compound                            | Target                               | EC50 (nM)                              | Noteworthy Characteristics                                                           |
|-------------------------------------|--------------------------------------|----------------------------------------|--------------------------------------------------------------------------------------|
| AZD6370                             | Human Recombinant Glucokinase        | 45[1][4]                               | Investigated for its potential in treating type 2 diabetes.[2][5]                    |
| AZD1656                             | Human Recombinant Glucokinase        | 60                                     | A structurally related GKA to AZD6370, also developed by AstraZeneca.[6][7][8]       |
| AMG-151 (ARRY-403)                  | Human Glucokinase (at 5 mM glucose)  | 79[9]                                  | Orally available allosteric glucokinase activator.[9]                                |
| TPP399<br>(Cadisegliatin)           | Human Glucokinase (at 15 mM glucose) | 304[10][11][12]                        | A hepatoselective GKA that activates glucokinase primarily in the liver.[10][11][12] |
| Human Glucokinase (at 5 mM glucose) |                                      | 762[10][11][12]                        |                                                                                      |
| Piragliatin<br>(RO4389620)          | Human Glucokinase                    | Not explicitly found in search results | One of the first GKAs to be studied in patients with type 2 diabetes.[13][14]        |

## Understanding the Glucokinase Activation Pathway

Glucokinase acts as a glucose sensor in pancreatic  $\beta$ -cells and a key regulator of glucose metabolism in the liver.[15] The binding of a GKA to an allosteric site on the glucokinase enzyme enhances its affinity for glucose and increases its maximal catalytic rate.[16] This leads to increased glucose-6-phosphate production, which in turn stimulates glycolysis and glycogen synthesis in the liver, and insulin secretion from pancreatic  $\beta$ -cells.



[Click to download full resolution via product page](#)

Caption: Glucokinase activation by **AZD6370** enhances glucose metabolism in pancreatic  $\beta$ -cells and hepatocytes.

## Experimental Protocol: Glucokinase Activity Assay

The binding affinity and activation of glucokinase by compounds like **AZD6370** can be determined using an *in vitro* enzyme activity assay. A common method is a coupled spectrophotometric or fluorometric assay that measures the rate of glucose-6-phosphate production.

Objective: To determine the EC50 value of a glucokinase activator.

Materials:

- Recombinant human glucokinase
- ATP (Adenosine triphosphate)

- D-Glucose
- NADP+ (Nicotinamide adenine dinucleotide phosphate)
- Glucose-6-phosphate dehydrogenase (G6PDH)
- Assay Buffer (e.g., Tris-HCl with MgCl<sub>2</sub> and DTT)
- Test compound (e.g., **AZD6370**) dissolved in DMSO
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm or fluorescence at Ex/Em = 535/587 nm.

**Procedure:**

- Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, NADP+, and G6PDH.
- Compound Dilution: Prepare a serial dilution of the test compound in DMSO and then in assay buffer.
- Assay Initiation:
  - Add the reaction mixture to the wells of the microplate.
  - Add the diluted test compound or vehicle (DMSO) to the respective wells.
  - Add recombinant glucokinase to all wells.
  - Initiate the reaction by adding a fixed concentration of D-glucose to all wells.
- Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 340 nm (for spectrophotometric assay) or fluorescence (for fluorometric assay) over time. The rate of NADP+ reduction to NADPH by G6PDH is directly proportional to the rate of glucose-6-phosphate production by glucokinase.

- Data Analysis:

- Calculate the initial reaction velocity (rate) for each concentration of the test compound.
- Plot the reaction rates against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the activator that produces 50% of the maximal response.

## Glucokinase Activity Assay Workflow

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AZD6370 | Glucokinase activator | Probechem Biochemicals [probechem.com]
- 2. The glucokinase activator AZD6370 decreases fasting and postprandial glucose in type 2 diabetes mellitus patients with effects influenced by dosing regimen and food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic effects of the oral glucokinase activator AZD6370 after single doses in healthy volunteers assessed with euglycaemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Safety, pharmacokinetics and pharmacodynamics of multiple-ascending doses of the novel glucokinase activator AZD1656 in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator AZD1656, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMG151 HCl - Immunomart [immunomart.com]
- 10. Cadisegliatin (TTP399) | Glucokinase activator | Probechem Biochemicals [probechem.com]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of piragliatin--first glucokinase activator studied in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of piragliatin, a glucokinase activator, on fasting and postprandial plasma glucose in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glucokinase - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Independent Analysis of AZD6370's Binding Affinity for Glucokinase]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1666226#independent-verification-of-azd6370-binding-affinity\]](https://www.benchchem.com/product/b1666226#independent-verification-of-azd6370-binding-affinity)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)